molecular formula C26H22N2S B2886218 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide CAS No. 339278-01-2

4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide

Cat. No.: B2886218
CAS No.: 339278-01-2
M. Wt: 394.54
InChI Key: SQLXFIDXPCRLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a propynyl group, and a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of benzil with ammonium acetate and an aldehyde under acidic conditions.

    Introduction of the Propynyl Group: The propynyl group can be introduced via a Sonogashira coupling reaction, where the imidazole derivative is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the 4-Methylbenzyl Sulfide: The final step involves the nucleophilic substitution reaction where the imidazole derivative is treated with 4-methylbenzyl chloride in the presence of a base such as sodium hydride to form the sulfide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfide group in 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the imidazole ring or the propynyl group using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives, saturated hydrocarbons.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Chemistry

In organic synthesis, 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity due to its imidazole ring, which is a common pharmacophore in many drugs. It could potentially be explored for antimicrobial, antifungal, or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In materials science, the compound’s structural features might be exploited in the design of new materials with specific electronic or optical properties. It could be used in the development of sensors, catalysts, or other functional materials.

Mechanism of Action

The mechanism by which 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its imidazole ring, potentially inhibiting or activating specific pathways. The propynyl group could also play a role in binding interactions or in the modulation of the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1H-imidazole: Lacks the propynyl and sulfide groups, making it less versatile in terms of chemical reactivity.

    1-(2-Propynyl)-1H-imidazole:

    4-Methylbenzyl sulfide: Contains the sulfide linkage but lacks the imidazole and propynyl groups, limiting its use in complex synthetic applications.

Uniqueness

4,5-Diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 4-methylbenzyl sulfide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides multiple sites for chemical modification, making it a versatile compound in both research and industrial contexts.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-ynylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)29-19-21-16-14-20(2)15-17-21/h1,4-17H,18-19H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLXFIDXPCRLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=C(N2CC#C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.